molecular formula C13H10ClN3O B3036720 5-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone CAS No. 400076-03-1

5-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

Cat. No. B3036720
CAS RN: 400076-03-1
M. Wt: 259.69 g/mol
InChI Key: DYBWVHZMJPMNMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone, otherwise known as MBCP, is a synthetic organic compound that is used as a research tool to study the effects of a variety of biological processes. MBCP is a highly versatile compound that has been used in a variety of scientific applications, ranging from protein-protein interactions to cell signaling. The aim of

Scientific Research Applications

DNA Topoisomerase Inhibition

Benzimidazole derivatives, including compounds similar to 5-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone, have been studied for their biological properties. One key area of research focuses on their role as inhibitors of mammalian type I DNA topoisomerases. This function is critical as DNA topoisomerases are enzymes involved in the regulation of DNA topology, making these compounds potentially valuable in therapeutic applications, particularly in cancer treatment (Alpan, Gunes, & Topçu, 2007).

Synthesis and Characterization

Another significant area of research involves the synthesis and characterization of benzimidazole derivatives. Studies have been conducted to understand the structure and properties of these compounds, which can include derivatives of 5-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone. These investigations are crucial for exploring their potential applications in various fields, including medicinal chemistry (Prasad, Rani, & Anusha, 2018).

Catalytic Activity in Carbon-Carbon Bond Forming Reactions

Benzimidazole derivatives are also explored for their catalytic activity in chemical reactions. For instance, some studies have focused on the synthesis of benzimidazolium salts and their use in facilitating carbon-carbon bond formation. This aspect of research is vital for the development of new synthetic methodologies in organic chemistry, which can be applied to the synthesis of complex molecules (Akkoç, Gök, Ilhan, & Kayser, 2016).

Potential Anticancer Activity

Further research into benzimidazole-based compounds includes evaluating their potential as anticancer agents. Some studies have focused on examining the effects of these compounds on human carcinoma cells, looking at aspects like cytotoxicity, DNA interaction, and cell cycle arrest. This research is pivotal in discovering new therapeutic agents for treating various forms of cancer (Zhao, Guo, Hu, Yu, Zhi, & Zhang, 2015).

properties

IUPAC Name

5-(5-chloro-1-methylbenzimidazol-2-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c1-17-11-4-3-9(14)6-10(11)16-13(17)8-2-5-12(18)15-7-8/h2-7H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBWVHZMJPMNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N=C1C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
Reactant of Route 2
5-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
Reactant of Route 3
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5-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
Reactant of Route 4
5-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
Reactant of Route 5
Reactant of Route 5
5-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
Reactant of Route 6
5-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

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